molecular formula C14H11ClF3IO4S B12521979 (4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate

(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate

Cat. No.: B12521979
M. Wt: 494.7 g/mol
InChI Key: WALCFPVECYZDHX-UHFFFAOYSA-M
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Description

(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate is an organoiodine compound with the molecular formula C14H11ClF3IO4S. It is a member of the iodonium salts family, which are known for their utility in various chemical reactions, particularly in organic synthesis and photoinitiation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate typically involves the reaction of iodobenzene derivatives with appropriate aryl compounds in the presence of oxidizing agents. One common method includes the use of (4-chlorophenyl)iodonium diacetate and (4-methoxyphenyl)boronic acid in the presence of a triflate source such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for iodonium salts, including this compound, often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as peroxides and hypervalent iodine compounds.

    Aryl compounds: For substitution reactions.

    Photoinitiators: For photoinitiation processes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in photoinitiation reactions, the major products are typically polymerized acrylates .

Scientific Research Applications

(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate involves the generation of reactive intermediates through photoinitiation or oxidation processes. These intermediates can then participate in various chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved include the activation of aryl groups and the initiation of polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(4-methoxyphenyl)iodonium triflate is unique due to its specific combination of substituents, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as both an oxidizing agent and a photoinitiator makes it particularly valuable in various applications .

Properties

Molecular Formula

C14H11ClF3IO4S

Molecular Weight

494.7 g/mol

IUPAC Name

(4-chlorophenyl)-(4-methoxyphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C13H11ClIO.CHF3O3S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

WALCFPVECYZDHX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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